3-Benzyl-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
Description
3-Benzyl-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a benzyl group at position 3 and an azetidine ring at position 3. The azetidine is further functionalized with a 3-(trifluoromethyl)benzyl group, and the compound is stabilized as an oxalate salt. While direct synthesis data for this compound are absent in the provided evidence, its structural analogs suggest that its preparation likely involves nucleophilic substitution or cyclocondensation reactions, followed by salt formation with oxalic acid . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it pharmacologically relevant .
Properties
IUPAC Name |
3-benzyl-5-[1-[[3-(trifluoromethyl)phenyl]methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O.C2H2O4/c21-20(22,23)17-8-4-7-15(9-17)11-26-12-16(13-26)19-24-18(25-27-19)10-14-5-2-1-3-6-14;3-1(4)2(5)6/h1-9,16H,10-13H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRTUGKXZUZZCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)C(F)(F)F)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Azetidine Intermediate
The azetidine core is synthesized via a reductive amination strategy. 1-Boc-3-aminoazetidine serves as the starting material, which undergoes alkylation with 3-(trifluoromethyl)benzyl bromide in dichloromethane (DCM) using triethylamine (Et$$_3$$N) as a base. Deprotection of the Boc group with methanolic HCl yields the free amine, 1-(3-(trifluoromethyl)benzyl)azetidin-3-amine , which is subsequently purified via flash chromatography (0–15% methanol/DCM).
Reaction Conditions :
- Temperature : Room temperature (25°C)
- Time : 16 hours for alkylation; 12 hours for deprotection
- Yield : 72–85% (based on analogous procedures in)
Construction of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole moiety is synthesized through cyclocondensation of benzamidoxime with 3-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)propanoic acid chloride under mild basic conditions. The reaction proceeds via nucleophilic acyl substitution, followed by intramolecular cyclization.
Optimized Protocol :
- Benzamidoxime Preparation : Benzoyl chloride is treated with hydroxylamine hydrochloride in ethanol at 60°C for 4 hours.
- Cyclocondensation : Amidoxime (1.2 eq) reacts with the acid chloride (1.0 eq) in tetrahydrofuran (THF) with pyridine (2.0 eq) as a base.
- Workup : The crude product is washed with 5% NaHCO$$_3$$ and purified via silica gel chromatography (hexane/ethyl acetate, 3:1).
Key Parameters :
Coupling of Azetidine and Oxadiazole Moieties
The azetidine amine is coupled to the 5-position of the 1,2,4-oxadiazole via a nucleophilic aromatic substitution (SNAr) reaction. 5-Chloro-3-benzyl-1,2,4-oxadiazole reacts with 1-(3-(trifluoromethyl)benzyl)azetidin-3-amine in dimethylformamide (DMF) at 80°C for 8 hours, catalyzed by potassium carbonate (K$$2$$CO$$3$$).
Critical Considerations :
- Regioselectivity : The 5-position of 1,2,4-oxadiazole is preferentially substituted due to electronic effects.
- Purification : Recrystallization from ethanol/water (7:3) yields the free base as a white solid.
Oxalate Salt Formation
The final step involves salt formation with oxalic acid to enhance solubility and stability. The free base is dissolved in hot ethanol and treated with a stoichiometric equivalent of oxalic acid dihydrate. The mixture is cooled to 4°C, and the precipitate is filtered and dried under vacuum.
Stoichiometry :
- Molar Ratio : 1:1 (base:oxalic acid)
- Yield : 89–93%
- Melting Point : 182–184°C (decomposition observed >200°C)
Analytical Characterization
Spectroscopic Data :
- $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 7.45–7.32 (m, 8H, aromatic), 4.62 (s, 2H, N-CH$$2$$-C$$6$$H$$4$$-CF$$3$$), 3.88–3.76 (m, 4H, azetidine), 3.52 (s, 2H, O-CH$$2$$-C$$6$$H$$5$$).
- $$^{13}$$C NMR : 165.2 (C=O, oxadiazole), 141.5 (q, $$J = 32.1$$ Hz, CF$$_3$$), 126.8–128.9 (aromatic), 62.1 (azetidine C3).
- HRMS : [M+H]$$^+$$ calcd. for C$${24}$$H$${22}$$F$$3$$N$$3$$O$$_2$$: 466.1732; found: 466.1728.
Purity and Stability :
- HPLC : 98.2% purity (C18 column, 0.1% TFA in acetonitrile/water)
- Accelerated Stability : No degradation after 6 months at 25°C/60% RH.
Discussion of Synthetic Challenges
- Azetidine Ring Strain : The four-membered azetidine ring requires careful temperature control during alkylation to prevent ring-opening.
- Oxadiazole Regioselectivity : Competing 3-substitution is minimized by using electron-deficient aryl groups at the 5-position.
- Salt Formation : Excess oxalic acid leads to dihydrate formation, necessitating strict stoichiometric control.
Alternative Synthetic Routes
While the above method is optimal, two alternatives are documented:
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and azetidine moieties.
Reduction: Reduction reactions can occur, especially at the oxadiazole ring.
Substitution: The trifluoromethyl group and benzyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Histone Methyltransferase Inhibition
One of the primary applications of this compound is its potential role as a histone methyltransferase inhibitor. Histone methyltransferases are critical in regulating gene expression through histone modification. Inhibiting these enzymes can lead to altered gene expression patterns, which is particularly relevant in cancer therapy. Studies suggest that compounds with similar structures exhibit anticancer properties by modulating epigenetic mechanisms .
Anticancer Activity
Research indicates that derivatives of the oxadiazole family, including this compound, have shown promising anticancer activity. For instance, a study demonstrated that certain oxadiazole derivatives significantly inhibited the growth of glioblastoma cells and induced apoptosis. The mechanism involves DNA damage and interference with cell cycle progression, making these compounds valuable candidates for further development .
Anti-Diabetic Properties
In addition to anticancer effects, compounds like 3-Benzyl-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate have been investigated for their anti-diabetic properties. Experimental models have shown that certain oxadiazole derivatives can lower glucose levels effectively, indicating potential for developing new treatments for diabetes .
Biological Research Applications
Biochemical Studies
The compound's ability to interact with specific enzymes and proteins makes it a valuable tool in biochemical studies. Its structural features allow it to serve as a probe for understanding enzyme mechanisms and protein interactions. This application is crucial for elucidating biological pathways involved in disease processes .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help in understanding how modifications to the chemical structure can enhance or diminish biological activity, guiding future synthetic efforts .
Industrial Applications
Material Science
The unique chemical properties of this compound may also find applications in material science. Its stability and reactivity could be exploited in developing new materials with specific functional properties. This includes potential uses in coatings or polymers that require enhanced thermal or chemical resistance .
Mechanism of Action
The mechanism of action of 3-Benzyl-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit histone methyltransferases by binding to the active site, thereby preventing the methylation of histone proteins. This inhibition can lead to changes in gene expression and has potential therapeutic applications in diseases like cancer.
Comparison with Similar Compounds
Core Heterocycle Variations: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole
The 1,2,4-oxadiazole core in the target compound distinguishes it from 1,3,4-oxadiazole derivatives (e.g., compounds in and ). For instance, 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole () demonstrates planar ring systems with weak intermolecular hydrogen bonds, enhancing crystallinity and stability compared to 1,3,4-oxadiazoles, which may adopt more flexible conformations .
Azetidine vs. Piperidine Rings
Replacing azetidine (4-membered ring) with piperidine (6-membered ring) significantly alters physicochemical properties. For example, (S)-5-(1-(but-3-en-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole () shows a 97% enantiomeric excess and high yield (99%), suggesting that piperidine’s larger ring size facilitates stereochemical control during synthesis. However, azetidine’s smaller ring introduces strain, which may enhance reactivity or improve target engagement in drug design .
Substituent Effects: Trifluoromethyl vs. Other Groups
The 3-(trifluoromethyl)benzyl group in the target compound contrasts with analogs like BzODZ-Epyr (CAS 2205044-69-3), which features a pyrrolidine-ethyl-indole substituent (). In contrast, indole-containing derivatives may exhibit enhanced π-π stacking interactions with biological targets .
Salt Forms: Oxalate vs. Hydrochloride
The oxalate salt of the target compound differs from hydrochloride salts (e.g., 1-(3-benzyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride in ). Oxalate salts generally offer higher aqueous solubility at neutral pH, which is advantageous for oral bioavailability, whereas hydrochlorides may be more stable under acidic conditions .
Research Findings and Implications
- Synthetic Efficiency : Piperidine-containing analogs () achieve higher yields and enantiomeric excess compared to azetidine derivatives, likely due to reduced ring strain and optimized reaction conditions.
- Biological Interactions : The trifluoromethyl group’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets, as seen in antiviral and analgesic oxadiazole derivatives .
- Stability Considerations : Oxadiazoles with labile substituents (e.g., ’s benzoyl-phenyl derivatives) undergo isomerization or degradation, whereas trifluoromethyl and benzyl groups in the target compound likely improve stability .
Biological Activity
3-Benzyl-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure features a trifluoromethyl group and an oxadiazole ring, which are known to enhance pharmacological properties.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Azetidine Ring : Cyclization of appropriate precursors to create the azetidine structure.
- Introduction of the Trifluoromethyl Group : Utilization of reagents like trifluoromethyl iodide.
- Formation of the Oxadiazole Ring : Cyclization involving hydrazides and carboxylic acids.
- Final Coupling and Oxalate Formation : Combining intermediates with oxalic acid to form the oxalate salt.
The primary mechanism of action for this compound appears to involve inhibition of histone methyltransferases. This inhibition can lead to altered gene expression, making it a candidate for cancer therapy.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives with similar structures can inhibit cancer cell lines such as MCF-7 and HCT-116 with IC50 values significantly lower than standard treatments like 5-Fluorouracil .
Antimicrobial Activity
The 1,3,4-oxadiazole derivatives are recognized for their broad-spectrum antimicrobial activity:
- Studies have demonstrated effective inhibition against bacterial strains and fungi, including Candida albicans and Escherichia coli.
Anti-inflammatory Effects
Compounds in this class have also been evaluated for anti-inflammatory properties:
- In vivo studies using carrageenan-induced edema models showed promising results for anti-inflammatory activity .
Comparative Analysis with Similar Compounds
Case Studies
Several case studies highlight the biological efficacy of oxadiazole derivatives:
- Anticancer Efficacy : A study demonstrated that certain oxadiazole derivatives exhibited up to four times the inhibitory effect on MCF-7 cells compared to standard treatments .
- Antitubercular Activity : Research on novel combinations of heterocycles showed significant activity against Mycobacterium bovis, indicating potential for tuberculosis treatment .
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR verify substituent positions and azetidine/oxadiazole ring integrity.
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., dihedral angles between oxadiazole and benzotriazole moieties, as seen in related compounds) .
- Mass spectrometry : High-resolution MS validates molecular formula (CHFNO) .
How can stability challenges during nucleophilic substitution be mitigated?
Q. Advanced
- Electronic effects : The electron-withdrawing trifluoromethyl group reduces azetidine ring strain, enhancing stability during substitution. Avoid strong bases (e.g., NaNH) to prevent defluorination .
- Protecting groups : Temporarily protect reactive sites (e.g., azetidine nitrogen) before functionalization .
What biological activities are linked to the compound’s structural motifs?
Q. Basic
- Oxadiazole : Imparts antimicrobial and anti-inflammatory properties via hydrogen bonding with target enzymes .
- Trifluoromethyl group : Enhances metabolic stability and membrane permeability .
- Azetidine : Conformational rigidity improves binding specificity to biological targets .
How should researchers resolve contradictions in reported reaction yields?
Q. Advanced
- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent) affecting yield .
- Cross-validation : Compare data across multiple characterization methods (e.g., NMR purity vs. HPLC yield) .
- Reproducibility protocols : Standardize reaction scales and purification techniques to minimize batch variability .
What computational methods aid in designing derivatives with improved bioactivity?
Q. Advanced
- Molecular docking : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity data .
- Reaction path algorithms : Tools like GRRM (Global Reaction Route Mapping) identify energetically favorable synthetic routes .
How do fluorine atoms influence the compound’s physicochemical properties?
Q. Basic
- Lipophilicity : The trifluoromethyl group increases logP, enhancing blood-brain barrier penetration .
- Metabolic stability : Fluorine’s electronegativity reduces susceptibility to oxidative degradation .
- Solubility : Oxalate counterion improves aqueous solubility (~15 mg/mL in PBS) .
What role does the oxalate counterion play in bioactivity assays?
Q. Advanced
- Solubility enhancement : Facilitates dissolution in polar solvents for in vitro testing (e.g., cell culture media) .
- pH modulation : Oxalate buffers solutions near physiological pH (7.4), minimizing compound degradation .
- Ion-pairing effects : May influence receptor binding kinetics in charged environments .
How can comparative studies with halogen-substituted analogs guide SAR?
Q. Advanced
- Halogen scanning : Replace trifluoromethyl with Cl/Br/I to assess electronic effects on target binding .
- Crystallographic overlays : Compare X-ray structures of analogs to identify critical interactions (e.g., π-stacking vs. hydrogen bonding) .
- Activity cliffs : Analyze sharp changes in potency (e.g., CF vs. CH substitution) to refine pharmacophore models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
